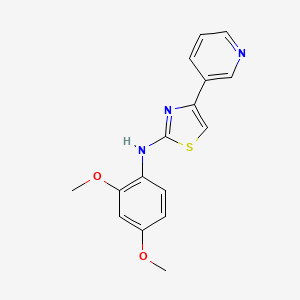

methyl (3,4-dimethoxyphenyl)dithiocarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (3,4-dimethoxyphenyl)dithiocarbamate, also known as Metam-sodium, is a widely used soil fumigant in agriculture. It is a highly effective pesticide that is used to control soil-borne pests and diseases in crops such as potatoes, tomatoes, strawberries, and ornamental plants. Metam-sodium is a water-soluble compound that is easily absorbed by plant roots and can penetrate the soil to a depth of several feet. In

Wirkmechanismus

Methyl (3,4-dimethoxyphenyl)dithiocarbamate works by inhibiting the activity of enzymes involved in cellular respiration in soil-borne pests and diseases. This leads to the accumulation of toxic metabolites that ultimately result in the death of the organism. methyl (3,4-dimethoxyphenyl)dithiocarbamate is also effective against weed seeds and soil-borne pathogens such as fungi, bacteria, and nematodes.

Biochemical and Physiological Effects:

methyl (3,4-dimethoxyphenyl)dithiocarbamate can have adverse effects on human health and the environment. Exposure to methyl (3,4-dimethoxyphenyl)dithiocarbamate can cause irritation of the skin, eyes, and respiratory system. Long-term exposure can lead to more serious health effects such as neurological damage, liver and kidney damage, and cancer. methyl (3,4-dimethoxyphenyl)dithiocarbamate can also have negative impacts on non-target organisms such as earthworms, beneficial insects, and soil microorganisms.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl (3,4-dimethoxyphenyl)dithiocarbamate is a highly effective soil fumigant that can control a wide range of soil-borne pests and diseases. It is also relatively inexpensive and easy to apply. However, the use of methyl (3,4-dimethoxyphenyl)dithiocarbamate is associated with several limitations. It can have negative impacts on human health and the environment, and it can also lead to the development of pesticide-resistant pests and diseases.

Zukünftige Richtungen

Future research on methyl (3,4-dimethoxyphenyl)dithiocarbamate should focus on developing safer and more sustainable alternatives to this pesticide. This could include the development of biological control methods, such as the use of beneficial microorganisms and natural predators, as well as the use of crop rotation and other cultural practices to reduce soil-borne pests and diseases. Additionally, future research should also focus on improving our understanding of the environmental fate and transport of methyl (3,4-dimethoxyphenyl)dithiocarbamate, as well as its potential impacts on human health and the environment.

Synthesemethoden

Methyl (3,4-dimethoxyphenyl)dithiocarbamate is synthesized from the reaction between carbon disulfide, methylamine, and 3,4-dimethoxyaniline. The reaction is carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is a yellow to brown liquid that is highly soluble in water.

Wissenschaftliche Forschungsanwendungen

Methyl (3,4-dimethoxyphenyl)dithiocarbamate has been extensively studied for its pesticidal properties and its potential impact on human health and the environment. Scientific research has focused on the effectiveness of methyl (3,4-dimethoxyphenyl)dithiocarbamate as a soil fumigant, its persistence in the soil, and its potential for leaching into groundwater. Studies have also been conducted to evaluate the impact of methyl (3,4-dimethoxyphenyl)dithiocarbamate on non-target organisms such as earthworms, beneficial insects, and soil microorganisms.

Eigenschaften

IUPAC Name |

methyl N-(3,4-dimethoxyphenyl)carbamodithioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S2/c1-12-8-5-4-7(6-9(8)13-2)11-10(14)15-3/h4-6H,1-3H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMUREXLSZHDJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=S)SC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,4-dimethoxyphenyldithiocarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5694495.png)

![dimethyl 5-{[3-(5-methyl-2-furyl)acryloyl]amino}isophthalate](/img/structure/B5694524.png)

![N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5694531.png)